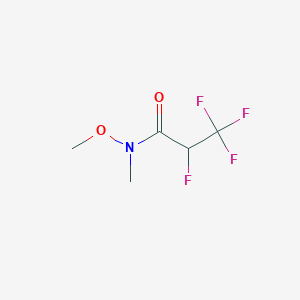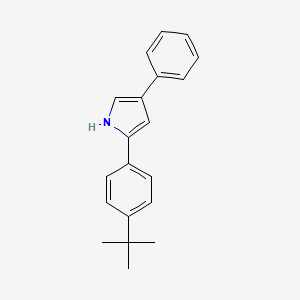
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate is an organic ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and good solubility in water and organic solvents. These characteristics make it a valuable compound in various industrial and scientific applications.
Métodos De Preparación
The synthesis of 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate typically involves the reaction of 1-ethyl-3-methylimidazole with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction scheme is as follows:
Synthesis of 1-ethyl-3-methylimidazole: This can be achieved by reacting imidazole with ethylamine under suitable conditions.
Formation of this compound: The 1-ethyl-3-methylimidazole is then reacted with methanesulfonic acid to form the mesylate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like water or organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature and stability make it suitable for use in green chemistry applications.
Biology: The compound is used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity.
Mecanismo De Acción
The mechanism by which 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.
Comparación Con Compuestos Similares
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. The unique combination of the ethyl and mesylate groups in this compound provides distinct solubility and reactivity characteristics that can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C7H16N2O3S |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C6H12N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-5H,3,6H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
RILPVBCCHVYIJF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)



![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)

![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)


